molecular formula C11H18N4O B1491711 4-((6-Amino-2-methylpyrimidin-4-yl)amino)cyclohexan-1-ol CAS No. 1541586-69-9

4-((6-Amino-2-methylpyrimidin-4-yl)amino)cyclohexan-1-ol

Cat. No.: B1491711
CAS No.: 1541586-69-9
M. Wt: 222.29 g/mol
InChI Key: MFCZUXRIQHDZFV-UHFFFAOYSA-N
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Description

4-((6-Amino-2-methylpyrimidin-4-yl)amino)cyclohexan-1-ol is a chemical compound that belongs to the class of heterocyclic aromatic organic compounds It features a pyrimidinyl group attached to a cyclohexanol moiety

Preparation Methods

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors or batch reactors, depending on the desired scale and purity. The choice of reactor and conditions is optimized to ensure high yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable nucleophiles.

  • Addition: Electrophilic addition reactions can be carried out using strong acids or halogens.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of substituted pyrimidines or cyclohexanol derivatives.

  • Addition: Formation of halogenated or hydroxylated derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, 4-((6-Amino-2-methylpyrimidin-4-yl)amino)cyclohexan-1-ol is utilized in the study of enzyme inhibitors and receptor ligands. It can be employed in assays to investigate the binding affinity and activity of various biological targets.

Medicine: This compound has potential medicinal applications, particularly in the development of antiviral, antibacterial, and anticancer agents. Its ability to interact with biological targets makes it a valuable candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various chemical processes.

Mechanism of Action

The mechanism by which 4-((6-Amino-2-methylpyrimidin-4-yl)amino)cyclohexan-1-ol exerts its effects depends on its specific application. For example, in medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved can vary, but common targets include enzymes, receptors, and nucleic acids.

Comparison with Similar Compounds

  • 2-Amino-4-hydroxy-6-methylpyrimidine

  • 2-Amino-6-methyl-4-pyrimidinol

  • 2-Amino-4-methyl-6-hydroxypyrimidine

Uniqueness: 4-((6-Amino-2-methylpyrimidin-4-yl)amino)cyclohexan-1-ol is unique due to its cyclohexanol moiety, which provides additional reactivity and structural diversity compared to similar compounds. This structural feature allows for a broader range of chemical transformations and applications.

Properties

IUPAC Name

4-[(6-amino-2-methylpyrimidin-4-yl)amino]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-7-13-10(12)6-11(14-7)15-8-2-4-9(16)5-3-8/h6,8-9,16H,2-5H2,1H3,(H3,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFCZUXRIQHDZFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)NC2CCC(CC2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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